6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Description
Overview of Benzothiazole Derivatives in Chemical Research
Benzothiazole derivatives constitute a fundamental class of heterocyclic compounds that have established themselves as crucial structural motifs in modern chemical research and pharmaceutical development. These bicyclic systems, characterized by the fusion of a benzene ring with a five-membered thiazole ring containing both nitrogen and sulfur atoms, demonstrate exceptional versatility in terms of their chemical reactivity and biological activity profiles. The unique electronic properties conferred by the heteroatoms within the ring structure contribute to specific biological interactions, making these compounds particularly attractive candidates for drug development and medicinal chemistry applications.
Current research in benzothiazole chemistry has revealed that these derivatives possess a remarkably broad spectrum of biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, antiviral, and antiparasitic effects. The pharmacological activities of biologically active heterocyclic compounds span diverse therapeutic areas, with many targeting specific biomolecules such as enzymes, receptors, or nucleic acids, thereby modulating critical cellular processes. Notably, kinase inhibitors with heterocyclic cores have emerged as a prominent class of drugs for treating various diseases, including cancer, highlighting the significance of these structural frameworks in contemporary pharmaceutical research.
The therapeutic potential of biologically active heterocyclic compounds extends across a diverse range of medical conditions, with their versatility enabling the design of compounds with specific target selectivity. This selectivity is particularly valuable as it can reduce side effects while enhancing therapeutic efficacy. Contemporary research efforts continue to explore new heterocyclic scaffolds and optimize existing ones to improve drug candidates, with benzothiazole derivatives representing a particularly promising area of investigation.
The widespread utilization of benzothiazole-based compounds in clinical settings demonstrates their practical importance beyond theoretical research applications. Numerous benzothiazole-based compounds have successfully transitioned from research endeavors to practical applications, being extensively utilized as clinical drugs with high therapeutic efficacy across various disease types. This successful translation from laboratory to clinic underscores the importance of continued research into novel benzothiazole derivatives and their potential applications.
Historical Development of Benzo[d]thiazol-2(3H)-imine Compounds
The historical development of benzo[d]thiazol-2(3H)-imine compounds reflects the broader evolution of heterocyclic chemistry and the growing understanding of structure-activity relationships in medicinal chemistry. The recognition of benzothiazole as a privileged structure in drug discovery has led to extensive synthetic efforts aimed at developing new derivatives with enhanced biological properties and improved pharmacological profiles. These compounds represent a specialized subset of benzothiazole derivatives where the imine functionality introduces additional chemical reactivity and biological activity potential.
The systematic investigation of benzothiazole derivatives began with the recognition that this bicyclic framework serves as a vital pharmacophore in medicinal chemistry, exhibiting various useful therapeutic activities including anti-tubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, anti-inflammatory, anti-tumor, anti-diabetic, analgesic, and neurodegenerative disorder treatments. The development of imine-containing variants represents a natural progression in the field, as researchers sought to exploit the additional reactive functionality provided by the imine group.
Recent synthetic approaches to biologically active benzothiazole derivatives have focused on developing efficient and environmentally friendly methodologies for their preparation. These approaches include both intramolecular and intermolecular formation strategies for constructing the benzothiazole ring system. The metal-free atom-economic procedures and cascade processes have become particularly important in modern synthetic chemistry, offering advantages in terms of sustainability and cost-effectiveness.
The evolution of synthetic methodologies has enabled the preparation of increasingly complex benzothiazole derivatives, including those with multiple substituents and specialized functional groups. The development of visible light-induced, metal-free, and oxidant-free cyclization reactions has provided efficient routes to benzothiazoles functionalized with various groups, demonstrating the continued innovation in this field. These advances have facilitated the synthesis of compounds like 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, which feature complex substitution patterns that would have been challenging to achieve using earlier synthetic methods.
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a highly substituted example of the benzothiazole imine class. This compound exemplifies the sophisticated structural modifications that modern synthetic chemistry can achieve while maintaining the core benzothiazole framework that is essential for biological activity. The presence of both isopropyl and propyl substituents at specific positions on the benzothiazole core, combined with the imine functionality and hydroiodide salt formation, creates a unique chemical entity with distinct physicochemical properties.
The compound belongs to the category of heterocyclic building blocks that are essential for research in pharmaceutical chemistry and materials science. Its classification as a research chemical indicates its importance in the development of new chemical entities and its potential role in structure-activity relationship studies. The specific substitution pattern of this compound provides researchers with a valuable tool for investigating how different alkyl substituents influence the biological activity and chemical reactivity of benzothiazole imine derivatives.
From a structural perspective, the compound demonstrates the versatility of the benzothiazole scaffold in accommodating various substituents while maintaining its core heterocyclic identity. The positioning of the isopropyl group at the 6-position and the propyl group at the 3-position represents a carefully designed structural arrangement that may influence the compound's biological activity, solubility, and stability properties. This substitution pattern is particularly significant as it affects the electronic distribution within the molecule and potentially modulates its interaction with biological targets.
The hydroiodide salt form of the compound represents an important pharmaceutical consideration, as salt formation often improves the solubility, stability, and bioavailability of drug candidates. The choice of hydroiodide as the counterion may have specific implications for the compound's crystalline structure, dissolution properties, and overall pharmaceutical performance. This aspect of the compound's design reflects the sophisticated approach taken in modern medicinal chemistry to optimize the properties of bioactive molecules.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating the Hantzsch-Widman nomenclature system that is specifically recommended for naming heterocyclic compounds. The compound name provides a complete description of its structural features, beginning with the benzothiazole core system and systematically identifying each substituent and functional group present in the molecule.
The molecular formula C13H19IN2S accurately represents the atomic composition of the compound, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one iodine atom, two nitrogen atoms, and one sulfur atom. The molecular weight of 362.27283 grams per mole reflects the substantial size of this substituted heterocyclic compound and provides important information for analytical and preparative work. The Chemical Abstracts Service registry number 2034157-24-7 serves as a unique identifier for this specific compound in chemical databases and literature.
The systematic classification of this compound places it within several important chemical categories. Primarily, it belongs to the class of benzothiazoles, which are aromatic heterobicyclic compounds consisting of a benzene ring fused to a thiazole ring. More specifically, it is classified as a benzo[d]thiazol-2(3H)-imine derivative, indicating the presence of the imine functional group at the 2-position of the thiazole ring. The compound also falls under the broader category of organic heterocycles, which represent one of the most important classes of compounds in organic chemistry.
Table 1: Chemical Classification and Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 2034157-24-7 |
| Molecular Formula | C13H19IN2S |
| Molecular Weight | 362.27283 g/mol |
| Chemical Class | Benzothiazole Imine Derivative |
| Heterocyclic Category | Aromatic Heterobicyclic Compound |
| Salt Form | Hydroiodide |
| Purity Grade | 97% |
| Physical State | Crystalline Solid |
| Research Classification | Heterocyclic Building Block |
The structural classification of this compound also encompasses its role as a substituted aromatic heterocycle, where the aromatic character of the benzothiazole system is maintained despite the presence of the saturated alkyl substituents. The compound represents an example of a multiply substituted heterocycle, demonstrating the capability of the benzothiazole framework to accommodate various functional groups while retaining its essential chemical and biological properties. This versatility in substitution patterns is one of the key factors that makes benzothiazole derivatives so valuable in medicinal chemistry and pharmaceutical research.
The systematic approach to naming and classifying this compound reflects the sophisticated organizational systems that have been developed to manage the vast chemical space represented by heterocyclic compounds. The precise nomenclature ensures that researchers worldwide can unambiguously identify and discuss this specific chemical entity, facilitating scientific communication and research collaboration. This systematic approach is essential given that heterocyclic compounds represent more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
Properties
IUPAC Name |
6-propan-2-yl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S.HI/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h5-6,8-9,14H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAAJKNOUJSPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C(C)C)SC1=N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the reaction of benzo[d]thiazol-2-ol with isopropyl and propyl substituents under specific conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at elevated temperatures, followed by the addition of alkyl bromides to introduce the isopropyl and propyl groups .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. This modulation leads to antidepressant and anticonvulsant effects . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- 6-Substituent Impact : The isopropyl group in the target compound introduces greater steric bulk and lipophilicity compared to the ethyl group in its ethyl analog . This may enhance membrane permeability but reduce aqueous solubility.
- 3-Substituent Diversity : The oxadiazolylmethyl group in ’s compounds introduces heteroatoms (N, O) and aromaticity, likely improving antifungal target binding via π-π interactions . In contrast, the propyl group in the target compound prioritizes simplicity and metabolic stability.
- Kinase Selectivity : Derivatives like compound 4a () highlight the benzo[d]thiazol-2(3H)-imine scaffold’s utility in kinase inhibition. The target compound’s isopropyl group may enhance selectivity for specific kinase domains .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Bulky substituents like isopropyl may slow hepatic metabolism, as seen in docking simulations of similar compounds .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes analogous to ’s procedures, using 2-aminothiazole and substituted carboxylic acids .
Biological Activity
6-Isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the benzothiazole family, characterized by its heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antidepressant, anticonvulsant, anti-inflammatory, and analgesic effects.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Similar benzothiazole derivatives have been shown to enhance serotonin and norepinephrine levels, suggesting a mechanism that may contribute to mood regulation and anxiety reduction.
This compound exhibits significant biochemical interactions, particularly with enzymes such as superoxide dismutase and glutathione peroxidase, which are essential for cellular redox balance. These interactions indicate its potential role in antioxidant defense mechanisms and cellular signaling pathways.
Cellular Effects
Research indicates that this compound can influence various cellular processes. It modulates cell signaling pathways and gene expression, which may lead to altered cellular metabolism and neurotransmitter concentrations, further supporting its potential therapeutic applications in mood disorders.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to several related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Benzothiazole | Wide range of biological activities | Parent compound |
| 2-Aminobenzothiazole | Antimicrobial and anticancer properties | Significant therapeutic potential |
| 6-Nitrobenzo[d]thiazol-2-amine | Anti-tubercular activity | Specific application in infectious diseases |
The unique combination of isopropyl and propyl substituents in this compound may enhance its biological activity compared to other benzothiazole derivatives.
Antidepressant Effects
In preclinical studies, this compound has shown promise as an antidepressant agent. It was observed to increase neurotransmitter levels in animal models, suggesting a similar efficacy to established antidepressants.
Anticonvulsant Properties
Another area of research focuses on the anticonvulsant properties of this compound. Studies have indicated that it may reduce seizure activity in rodent models, providing a basis for further exploration in epilepsy treatment.
Anti-inflammatory and Analgesic Activities
The compound has also been evaluated for its anti-inflammatory and analgesic effects. Experimental results demonstrated a significant reduction in inflammation markers and pain responses in treated subjects, indicating potential applications in pain management therapies.
Q & A
Advanced Research Question
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict HOMO/LUMO gaps (e.g., ~4.2 eV for the parent compound), correlating with redox activity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) by modifying substituent hydrophobicity (logP) and hydrogen-bonding capacity .
- ADMET profiling : Predict metabolic stability using CYP450 binding simulations and aqueous solubility via COSMO-RS .
What strategies mitigate instability of the hydroiodide salt under ambient conditions?
Advanced Research Question
- Storage : Lyophilization and storage under argon at –20°C prevent hydrolysis and iodine loss .
- Formulation : Encapsulation in cyclodextrins or lipid nanoparticles improves thermal stability (TGA decomposition onset >150°C) .
- pH control : Buffered solutions (pH 4–6) minimize imine protonation, reducing degradation kinetics (monitored via HPLC) .
How are substituent effects on tautomeric equilibria (imine vs. enamine) evaluated experimentally?
Advanced Research Question
- Dynamic NMR : Detect tautomerization rates in DMSO-d₆ by observing coalescence of imine/enamine signals at variable temperatures (ΔG‡ ~12–15 kcal/mol) .
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomeric forms (e.g., imine form stabilized by iodide counterion) .
- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 280 nm for imine vs. 320 nm for enamine) in solvents of varying polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
